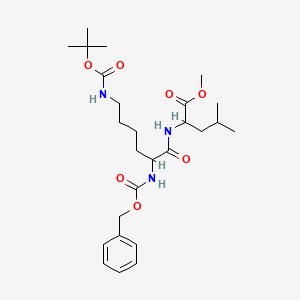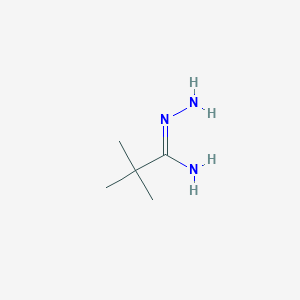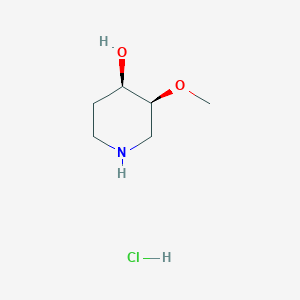
(3S,4R)-3-methoxypiperidin-4-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-3-methoxypiperidin-4-ol;hydrochloride is a chiral piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-methoxypiperidin-4-ol;hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which uses lipase-mediated resolution protocols. This method starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high enantiomeric excess and yield, which are critical for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-3-methoxypiperidin-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-3-methoxypiperidin-4-ol;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action for (3S,4R)-3-methoxypiperidin-4-ol;hydrochloride involves its interaction with specific molecular targets. The compound can act on neurotransmitter receptors or enzymes, modulating their activity. This modulation can affect various biological pathways, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-3-methoxypiperidin-4-ol: This stereoisomer has different spatial arrangement, which can lead to different biological activities.
3,4-dihydroxy-3-methyl-2-pentanone: Another compound with similar structural features but different functional groups.
Uniqueness
(3S,4R)-3-methoxypiperidin-4-ol;hydrochloride is unique due to its specific stereochemistry, which can result in distinct interactions with biological targets compared to its stereoisomers and other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
2173637-21-1 |
|---|---|
Molekularformel |
C6H14ClNO2 |
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
(3S,4R)-3-methoxypiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6-4-7-3-2-5(6)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
InChI-Schlüssel |
NHTJFQOATOKBRU-IBTYICNHSA-N |
Isomerische SMILES |
CO[C@H]1CNCC[C@H]1O.Cl |
Kanonische SMILES |
COC1CNCCC1O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6,13-Trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B12282730.png)
![3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12282737.png)
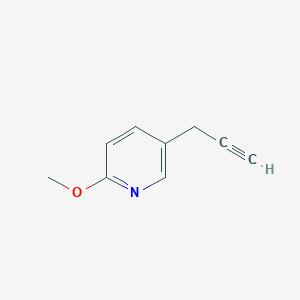
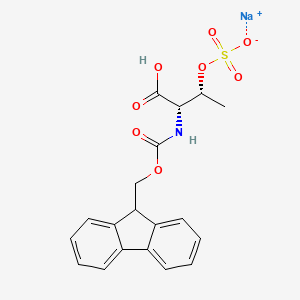

![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)

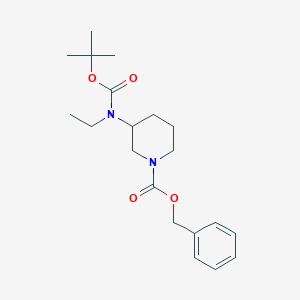

![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)


